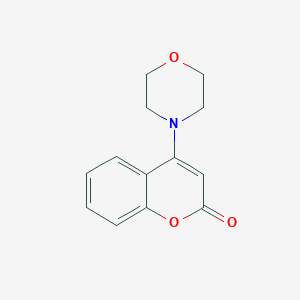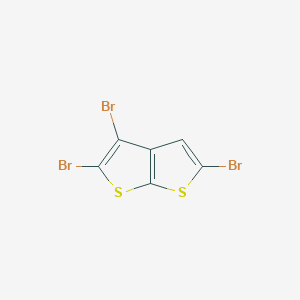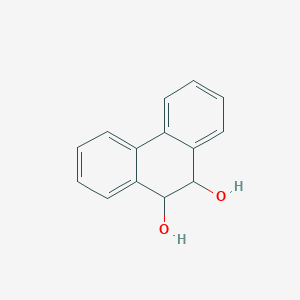
4-Morpholin-4-yl-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholin-4-yl-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Vlahos et al. and has since been used in various studies to investigate the mechanisms of action of different signaling pathways.
Mecanismo De Acción
4-Morpholin-4-yl-chromen-2-one inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
4-Morpholin-4-yl-chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, 4-Morpholin-4-yl-chromen-2-one has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Morpholin-4-yl-chromen-2-one has several advantages as a pharmacological tool for scientific research. It is a highly specific inhibitor of PI3K and does not affect other signaling pathways. Additionally, it has a relatively low toxicity and can be used at concentrations that do not significantly affect cell viability. However, 4-Morpholin-4-yl-chromen-2-one also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, its effects can be cell type-dependent, and its use may not be suitable for all experimental models.
Direcciones Futuras
There are several future directions for the use of 4-Morpholin-4-yl-chromen-2-one in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, there is ongoing research to identify new targets of 4-Morpholin-4-yl-chromen-2-one and to develop more potent and selective inhibitors of PI3K. Finally, the use of 4-Morpholin-4-yl-chromen-2-one in combination with other pharmacological agents is an area of active investigation, as it may enhance the efficacy of existing treatments.
Métodos De Síntesis
The synthesis of 4-Morpholin-4-yl-chromen-2-one involves several steps, including the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with morpholine to form 4-morpholin-4-yl-7-hydroxy-4-methylcoumarin. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, 4-Morpholin-4-yl-chromen-2-one.
Aplicaciones Científicas De Investigación
4-Morpholin-4-yl-chromen-2-one is commonly used as a pharmacological tool to investigate the phosphoinositide 3-kinase (PI3K) signaling pathway. It has been shown to inhibit the activity of PI3K and its downstream targets, including Akt and mTOR. As a result, 4-Morpholin-4-yl-chromen-2-one has been used in studies to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, survival, and metabolism.
Propiedades
Número CAS |
65625-83-4 |
|---|---|
Nombre del producto |
4-Morpholin-4-yl-chromen-2-one |
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C13H13NO3/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2 |
Clave InChI |
YJXJQEJDZPLPTQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |
SMILES canónico |
C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)





